N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with a unique structure that combines an indene moiety with a cycloheptapyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include the formation of the indene moiety, followed by the construction of the cycloheptapyridazine ring system. The final step involves the coupling of these two fragments to form the target compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The goal would be to produce the compound in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.
Scientific Research Applications
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects might be mediated through modulation of signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Diltiazem related compound A
- Mebendazole related compound D
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H27N3O4 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-10-14-8-9-18(16(14)12-20(19)29-2)23-21(26)13-25-22(27)11-15-6-4-3-5-7-17(15)24-25/h10-12,18H,3-9,13H2,1-2H3,(H,23,26) |
InChI Key |
YISOANVAEMQUAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CN3C(=O)C=C4CCCCCC4=N3)OC |
Origin of Product |
United States |
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